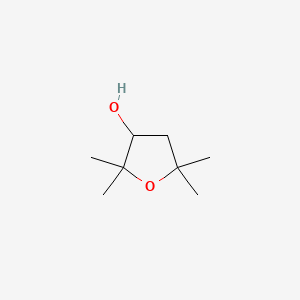
2,2,5,5-Tetramethyloxolan-3-ol
Descripción general
Descripción
“2,2,5,5-Tetramethyloxolan-3-ol” is a chemical compound with the CAS Number: 29839-74-5 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 2,2,5,5-tetramethyltetrahydro-3-furanol . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “2,2,5,5-Tetramethyloxolan-3-ol” is C8H16O2 . The InChI code for this compound is 1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 . The Canonical SMILES representation is CC1(CC(C(O1)©C)O)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,5,5-Tetramethyloxolan-3-ol” include a molecular weight of 144.21 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a complexity of 138 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound does not have any rotatable bonds .
Aplicaciones Científicas De Investigación
Green Solvent Replacement
- Scientific Field : Green Chemistry
- Application Summary : TMO has been identified as a safer solvent to replace toluene, THF, and hydrocarbons in several applications . It is considered a greener and cleaner alternative .
- Methods of Application : Bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots . The synthesis involves using glucose as a common starting point, two chemocatalytic routes and two biochemical routes to TMO were identified .
- Results : Bio-based TMO was synthesized via one of these routes; from methyl levulinate supplied by Avantium, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid .
Solvation Power Comparison
- Scientific Field : Physical Chemistry
- Application Summary : TMO has been compared with toluene in terms of solvation power . This comparison is crucial for establishing this molecule’s potential to replace traditional non-polar organic solvents in the cleaner production of chemicals and materials .
- Methods of Application : The comparison was achieved through a direct and extensive determination of partition coefficients between each of the two solvents and water .
- Results : A significant difference between TMO and toluene was observed for hydrogen-bond donating solutes . This opens up new possibilities for applications of this sustainable solvent in liquid-liquid extraction, particularly in the isolation of natural products .
Buchwald-Hartwig Aminations
- Scientific Field : Organic Chemistry
- Application Summary : TMO has been applied in Buchwald-Hartwig aminations and lithiation-trapping reactions of N- and O-heterocycles .
- Methods of Application : The application involves a comparative reaction performance study between TMO and toluene in the synthesis of N-arylamines .
- Results : The results of this study are not specified in the source .
Atmospheric Chemistry
- Scientific Field : Atmospheric Chemistry
- Application Summary : The atmospheric chemistry of TMO, a promising “green” solvent replacement for toluene, was investigated in laboratory-based experiments and computational calculations .
- Methods of Application : The investigation involved laboratory-based experiments and computational calculations .
- Results : The results of this study are not specified in the source .
Solvent for Pressure-Sensitive Adhesive (PSA) Production
- Scientific Field : Industrial Chemistry
- Application Summary : TMO has been used as a solvent in the production of pressure-sensitive adhesives (PSAs) .
- Methods of Application : The application involves the use of TMO as a solvent in the production process of PSAs .
- Results : The results of this study are not specified in the source .
Catalyst-Free Amidation Reaction
- Scientific Field : Organic Chemistry
- Application Summary : TMO has been applied in catalyst-free amidation reactions .
- Methods of Application : The application involves a comparative reaction performance study between TMO and toluene in the synthesis of N-arylamines .
- Results : The results of this study are not specified in the source .
Catalyst-Free Amidation Reaction
- Scientific Field : Organic Chemistry
- Application Summary : TMO has been applied in catalyst-free amidation reactions .
- Methods of Application : The application involves a comparative reaction performance study between TMO and toluene in the synthesis of N-arylamines .
- Results : The results of this study are not specified in the source .
Pressure-Sensitive Adhesive (PSA) Production
- Scientific Field : Industrial Chemistry
- Application Summary : TMO has been used as a solvent in the production of pressure-sensitive adhesives (PSAs) .
- Methods of Application : The application involves the use of TMO as a solvent in the production process of PSAs .
- Results : The results of this study are not specified in the source .
Solvent Substitution
- Scientific Field : Green Chemistry
- Application Summary : TMO has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications .
- Methods of Application : Several bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots .
- Results : Bio-based TMO was synthesized via one of these routes; from methyl levulinate supplied by Avantium, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid .
Safety And Hazards
The safety information for “2,2,5,5-Tetramethyloxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Direcciones Futuras
“2,2,5,5-Tetramethyloxolan-3-ol” (TMO) has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness . This study represents the first demonstration of a bio-based synthesis of TMO and confirmation of bio-content by accepted standards .
Propiedades
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJXWYSYWFBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyloxolan-3-ol | |
CAS RN |
29839-74-5 | |
| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



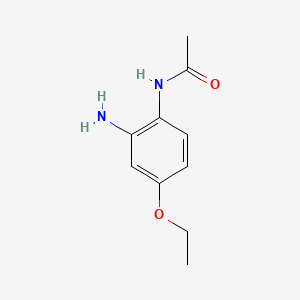
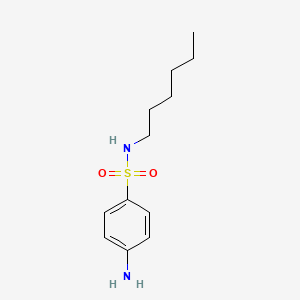
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)
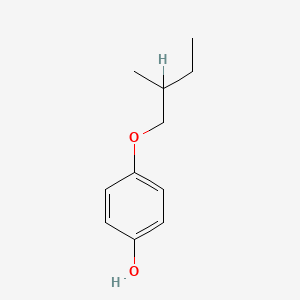
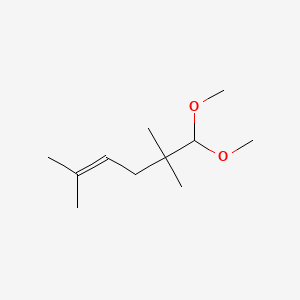
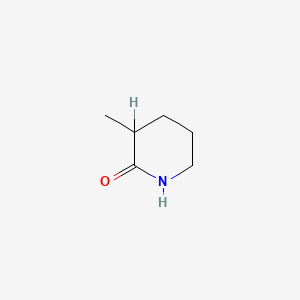
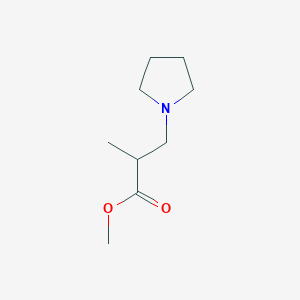
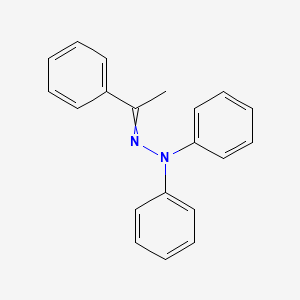
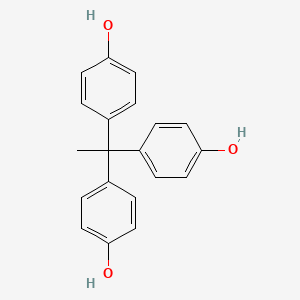
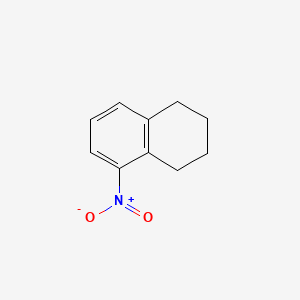
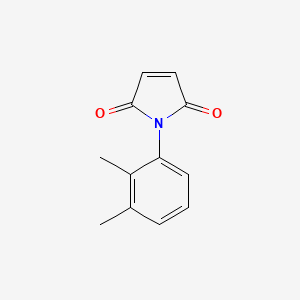
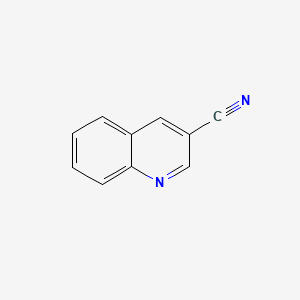
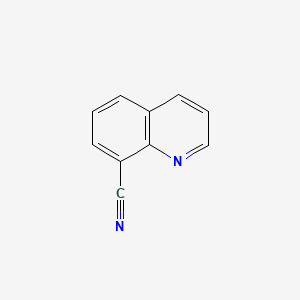
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)